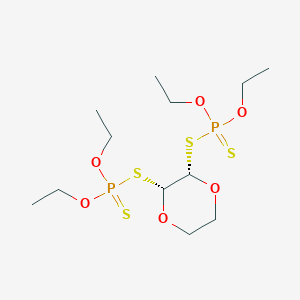
cis-Dioxathion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Dioxathion is a useful research compound. Its molecular formula is C12H26O6P2S4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
Cis-Dioxathion is primarily known for its anticholinesterase activity, which inhibits the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. The compound exhibits different isomeric forms, with both cis- and trans-isomers being relevant in biological systems. Studies have shown that these isomers are metabolized and excreted differently, affecting their toxicity profiles and persistence in biological systems .
Agricultural Applications
This compound is utilized as a pesticide in various agricultural settings. Its effectiveness against a range of pests makes it valuable for crop protection. The following table summarizes its application in agriculture:
| Crop Type | Target Pests | Application Method | Dosage |
|---|---|---|---|
| Citrus Fruits | Aphids, mites | Foliar spray | 0.075% emulsion |
| Cotton | Leafhoppers, thrips | Soil application | 0.1-0.5 mg/kg |
| Vegetables | Various insects | Aerial spraying | 0.05-0.1 mg/kg |
Efficacy Studies
Research indicates that dioxathion is effective against specific pest populations; however, its use raises concerns regarding environmental persistence and potential health risks to non-target organisms, including humans .
Human Health Effects
Toxicological studies have highlighted several acute and chronic effects associated with dioxathion exposure. In human trials, doses of 0.075 mg/kg body weight/day did not significantly affect cholinesterase levels, suggesting a relatively safe threshold for short-term exposure. However, higher doses led to notable inhibition of plasma cholinesterase activity .
Animal Studies
Animal studies have demonstrated that dioxathion can cause significant cholinesterase inhibition at doses as low as 0.01 mg/kg body weight/day. Long-term exposure has been linked to neurotoxic effects and potential carcinogenicity in laboratory settings .
Case Study: Occupational Exposure
A study assessing occupational exposure among agricultural workers revealed symptoms such as nausea and headaches at higher exposure levels. The findings suggest the need for stringent safety measures when handling dioxathion .
Regulatory Status
This compound is subject to various regulations due to its potential health risks. The World Health Organization (WHO) and the Environmental Protection Agency (EPA) have established guidelines for maximum residue limits (MRLs) in food products to mitigate risks associated with pesticide consumption .
Summary of Regulatory Guidelines
| Organization | Guideline | Maximum Residue Limit |
|---|---|---|
| WHO | Pesticide Residues Series | 0.1 ppm in food products |
| EPA | Pesticide Registration | Must meet safety standards |
特性
CAS番号 |
16088-56-5 |
|---|---|
分子式 |
C12H26O6P2S4 |
分子量 |
456.5 g/mol |
IUPAC名 |
[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |
InChIキー |
VBKKVDGJXVOLNE-TXEJJXNPSA-N |
SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
異性体SMILES |
CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |
正規SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















